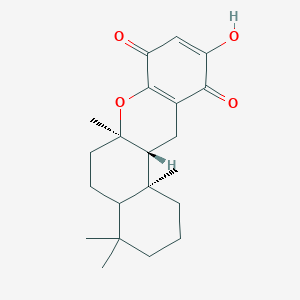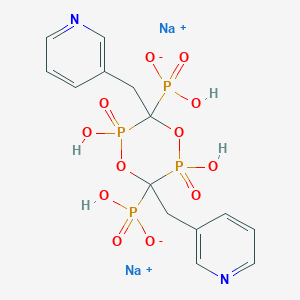
Ceramide Kinase Inhibitor, K1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ceramide Kinase Inhibitor, K1 is a cell-permeable tetracyclic quinone compound that acts as a specific, reversible, and non-competitive inhibitor of ceramide kinase activity. It has been shown to reduce cellular ceramide-1-phosphate synthesis and block ceramide kinase-mediated degranulation in various cell lines .
Preparation Methods
Ceramide Kinase Inhibitor, K1 is synthesized through a series of chemical reactions involving organic solvents such as methanol, acetone, chloroform, and ethyl acetate. The compound is obtained as a pale orange powder and is soluble in most organic solvents but insoluble in water . The molecular formula of this compound is C21H28O4 .
Chemical Reactions Analysis
Ceramide Kinase Inhibitor, K1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: The compound can undergo substitution reactions, particularly in the presence of nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Scientific Research Applications
Ceramide Kinase Inhibitor, K1 has several scientific research applications:
Chemistry: Used as a specific inhibitor in studies involving ceramide kinase activity.
Biology: Employed in cellular studies to understand the role of ceramide-1-phosphate in cell signaling and degranulation.
Medicine: Investigated for its potential therapeutic applications in diseases where ceramide kinase activity is implicated.
Industry: Utilized in the development of biochemical assays and as a research tool in various industrial applications
Mechanism of Action
Ceramide Kinase Inhibitor, K1 exerts its effects by specifically inhibiting ceramide kinase activity. It acts as a non-competitive inhibitor with an IC50 of approximately 5 µM. The compound reduces cellular ceramide-1-phosphate synthesis by 40% at concentrations of 20 µM or higher. It blocks ceramide kinase-mediated degranulation in both rat basophilic leukemia cell lines and murine bone marrow-derived mast cells .
Comparison with Similar Compounds
Ceramide Kinase Inhibitor, K1 is unique in its specific inhibition of ceramide kinase activity. Similar compounds include:
Sphingosine-1-phosphate (SPP): A bioactive lipid involved in various cellular functions, including cell proliferation and survival.
Sphingosine kinase inhibitors: Other inhibitors that target sphingosine kinase activity but may have different mechanisms of action and specificity.
This compound stands out due to its specific, reversible, and non-competitive inhibition of ceramide kinase, making it a valuable tool in scientific research .
Properties
IUPAC Name |
(6aR,12aR,12bS)-10-hydroxy-4,4,6a,12b-tetramethyl-1,2,3,4a,5,6,12,12a-octahydrobenzo[a]xanthene-8,11-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O4/c1-19(2)7-5-8-20(3)15(19)6-9-21(4)16(20)10-12-17(24)13(22)11-14(23)18(12)25-21/h11,15-16,22H,5-10H2,1-4H3/t15?,16-,20+,21-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPPISMQVWKUDLY-IUDNQCFTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC2(C1CCC3(C2CC4=C(O3)C(=O)C=C(C4=O)O)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCCC(C1CC[C@@]3([C@@H]2CC4=C(O3)C(=O)C=C(C4=O)O)C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![endo-8-Azabicyclo[3.2.1]octan-3-yl 2-hydroxy-2,2-diphenylacetate hydrochloride](/img/structure/B1142047.png)



![tert-butyl N-[(2S)-1-(benzenesulfonyl)-3-(oxan-2-yloxy)propan-2-yl]carbamate](/img/structure/B1142053.png)
